![molecular formula C19H15N5OS B2573000 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile CAS No. 1114861-04-9](/img/structure/B2573000.png)

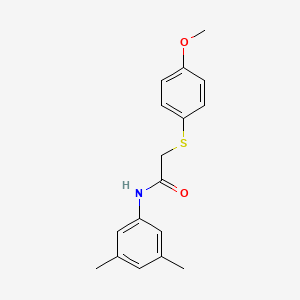

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

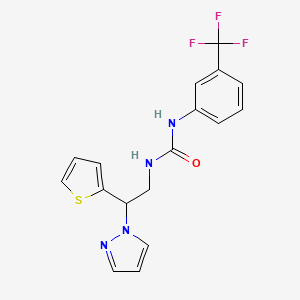

The compound “2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile” is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has wide applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides in condensation reactions . In one approach, hydrazinopyrazine was acylated with trifluoroacetic anhydride to give a product, which was then condensed in polyphosphoric acid (PPA) to give triazolopyrazine .Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques such as FTIR, proton NMR, and 13C NMR . The IR absorption spectra often show an absorption band assigned to an alkyl stretch (–CH2–), and absorption assigned to aromatic C=C stretching .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can react with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the IR absorption spectra can provide information about the functional groups present in the compound .科学的研究の応用

- Compound 5 derived from this structure demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary-explosive benchmark CL-20 . It holds promise as a secondary explosive.

- Azo compound 10 boasts remarkable thermal stability (Td = 305 °C) and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa), making it a potential heat-resistant explosive .

- Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also excellent detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa), suggesting applications as primary explosives .

- The 1,2,4-triazole scaffold is prevalent in drug design. Researchers have explored various synthetic approaches to create derivatives with diverse pharmacological activities .

Energetic Materials

Medicinal Chemistry

Organic Synthesis

作用機序

1,2,4-Triazolo[4,3-a]quinazoline derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors, including their chemical structure, the route of administration, and the patient’s physiological condition .

The action of these compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .

Safety and Hazards

将来の方向性

The 1,2,4-triazolo[4,3-a]quinazolin scaffold and its derivatives have profound importance in drug design, discovery, and development . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs based on this scaffold .

特性

IUPAC Name |

2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c20-11-13-26-19-22-21-18-23(12-10-14-6-2-1-3-7-14)17(25)15-8-4-5-9-16(15)24(18)19/h1-9H,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOKJWHTWVKDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)

![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2572923.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2572927.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide](/img/structure/B2572931.png)

![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)